molecular formula C16H18Cl2N2OS B12680999 (1-Allyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol CAS No. 178979-08-3

(1-Allyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B12680999
CAS No.: 178979-08-3
M. Wt: 357.3 g/mol
InChI Key: KPGOYRXCKUVHLE-UHFFFAOYSA-N
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Description

(1-Allyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Allyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol typically involves multiple steps, starting with the preparation of the imidazole ring. The process includes:

    Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the allyl, dichlorophenylthio, isopropyl, and methyl groups. These reactions often require specific catalysts and conditions to ensure selectivity and yield.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Allyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and phenylthio positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1-Allyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of certain enzymes and receptors.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1-Allyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with various substitutions. Examples include:

  • 1-Allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole
  • 1-Allyl-5-(3,5-dichlorophenyl)-1H-imidazole

Uniqueness

What sets (1-Allyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

178979-08-3

Molecular Formula

C16H18Cl2N2OS

Molecular Weight

357.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-prop-2-enylimidazol-2-yl]methanol

InChI

InChI=1S/C16H18Cl2N2OS/c1-4-5-20-14(9-21)19-15(10(2)3)16(20)22-13-7-11(17)6-12(18)8-13/h4,6-8,10,21H,1,5,9H2,2-3H3

InChI Key

KPGOYRXCKUVHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC=C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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